REACTION_CXSMILES
|
C([O:3][C:4](=[O:33])[CH:5]([O:18][C:19]1[CH:24]=[CH:23][C:22]([NH:25][S:26]([CH2:29][CH2:30][CH2:31][CH3:32])(=[O:28])=[O:27])=[CH:21][CH:20]=1)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])C.C(O)C.[OH-].[Na+].Cl>O>[CH2:29]([S:26]([NH:25][C:22]1[CH:23]=[CH:24][C:19]([O:18][CH:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:4]([OH:33])=[O:3])=[CH:20][CH:21]=1)(=[O:28])=[O:27])[CH2:30][CH2:31][CH3:32] |f:2.3|
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Name
|
ethyl-α-[p-butylsulfonylaminophenoxy]tetradecanoate
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCCCCCCCCCCC)OC1=CC=C(C=C1)NS(=O)(=O)CCCC)=O
|
Name
|
Intermediate II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCCCCCCCCCCC)OC1=CC=C(C=C1)NS(=O)(=O)CCCC)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were placed in a 3-necked flask
|
Type
|
ADDITION
|
Details
|
was added with good stirring
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The oil was extracted with ether
|
Type
|
WASH
|
Details
|
washed with water and saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
The ether was removed under vacuo
|
Type
|
CUSTOM
|
Details
|
to give a gummy solid
|
Type
|
CUSTOM
|
Details
|
After trituration with ligroine (boiling point: 35°-60° C.), the solid was collected
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)S(=O)(=O)NC1=CC=C(OC(C(=O)O)CCCCCCCCCCCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |